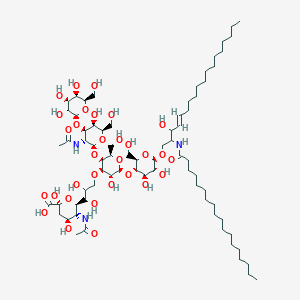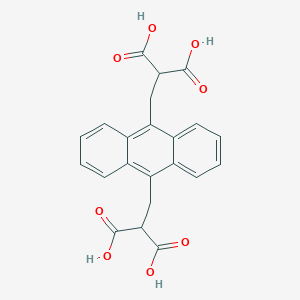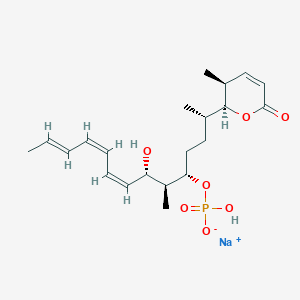
2,7-Dibrom-9H-Carbazol
Übersicht
Beschreibung
2,7-dibromocarbazole, also known as 2,7-dibromo-9H-carbazole, is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
The synthesis of 2,7-dibromo-9H-carbazole involves the use of carbazole as a starting material . A specific example of a synthesis process involves using 2,7-dibromocarbazole as the starting material to synthesize 2,7-dibromo-9-heptadecanylcarbazole .Molecular Structure Analysis
In the crystal structure of a related compound, the chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Chemical Reactions Analysis
2,7-dibromocarbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs . It is also used in the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .Physical And Chemical Properties Analysis
2,7-dibromo-9H-carbazole has a molecular weight of 325.00 g/mol. It is a solid with a melting point of 225-230 °C .Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
2,7-Dibrom-9H-Carbazol wird bei der Synthese von kleinen Molekülen oder Polymeren verwendet, die in organischen Feldeffekttransistoren (OFETs) eingesetzt werden. Diese Transistoren werden aufgrund ihrer kostengünstigen Produktion und ihrer mechanischen Flexibilität in flexibler Elektronik eingesetzt .
Organische Leuchtdioden (OLEDs)
Diese Verbindung wird auch bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt. OLEDs werden in der Displaytechnologie zur Herstellung dünner, effizienter und heller Displays eingesetzt .
Polymer-Leuchtdioden (PLEDs)
This compound wird bei der Synthese von Polymeren für Polymer-Leuchtdioden (PLEDs) verwendet. PLEDs werden in Displaysystemen und der Beleuchtung eingesetzt, da sie eine hohe Lichtausbeute und volle Farbfähigkeiten bieten .
Organische Photovoltaik (OPVs)
Diese Verbindung wird bei der Synthese von Materialien für organische Photovoltaik (OPVs) verwendet. OPVs werden in der Solarenergiegewinnung eingesetzt, da sie leicht, flexibel sind und das Potenzial für eine kostengünstige Produktion bieten .
Synthese von PolymersHalbleitern
Eines der beliebtesten Produkte, die aus 2,7-Dibromcarbazol hergestellt werden, ist PCDTBT, ein bekannter PolymersHalbleiter, der für Polymersolarzellen verwendet wird .
Synthese von löslichen Carbazolverbindungen
2,7-Dibromcarbazol wird als Ausgangsmaterial für die Synthese von 2,7-Dibrom-9-Heptadecylcarbazol verwendet, das ein Beispiel für die Anpassung der Löslichkeit von Carbazolverbindungen ist .
Wirkmechanismus
Target of Action
2,7-Dibromo-9H-carbazole is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . It is primarily used in the application of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) . The primary targets of this compound are the electronic devices where it is used as a component.
Mode of Action
The compound interacts with its targets by contributing to the electron-donating abilities and chemical stability of the devices . This allows for solubility for devices film morphology and even further tuning the energy levels of such compounds .
Biochemical Pathways
The biochemical pathways affected by 2,7-Dibromo-9H-carbazole are primarily related to the electronic properties of the devices in which it is used. The compound contributes to the electron-donating abilities and chemical stability of these devices . The downstream effects include improved performance and efficiency of the devices.
Result of Action
The result of the action of 2,7-Dibromo-9H-carbazole is the improved performance and efficiency of the electronic devices in which it is used . By contributing to the electron-donating abilities and chemical stability of these devices, the compound helps to enhance their functionality .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,7-Dibromo-9H-carbazole interacts with various biomolecules during muscle differentiation . It has been found to significantly down-regulate the mRNA expression of the early differentiation myogenic regulatory factor (MRF) MyoD and the late differentiation MRF Mrf4, while promoting the expression of Myogenin .
Cellular Effects
In C2C12 cells, 2,7-dibromo-9H-carbazole has been observed to interfere with myogenesis, similar to dioxins . After exposure to 2,7-dibromo-9H-carbazole, the myotubes formed were fewer, thinner, shorter, and less organized than those of the control group . The number of nuclei in the myotube and the fusion index were decreased .
Molecular Mechanism
2,7-Dibromo-9H-carbazole exerts its effects at the molecular level by disturbing the expression of myogenic regulatory factors (MRFs), which play important roles in regulating the process of muscle differentiation . It also significantly induces the expression of cyp1a1 and cyp1b1, two classical downstream genes of the aryl hydrocarbon receptor (AhR) .
Temporal Effects in Laboratory Settings
Over time, 2,7-dibromo-9H-carbazole has been observed to have long-term effects on cellular function. After 6 days of exposure, although there was no significant change in the number of nuclei in the myotubes, the fusion index was significantly decreased .
Eigenschaften
IUPAC Name |
2,7-dibromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWWBLGJZWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457082 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136630-39-2 | |
| Record name | 2,7-dibromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molecular arrangements of 2,7-dibromo-9H-carbazole?
A1: The stability of solvates, which are crystalline forms containing solvent molecules within the crystal lattice, is crucial in crystal engineering. Research has demonstrated that the molecular arrangement of 2,7-dibromo-9H-carbazole significantly influences the stability of its solvates []. Different solvents lead to distinct packing modes of the molecules within the crystal structure, directly impacting the desolvation rate (the rate at which the solvent molecules are released from the crystal lattice). For instance, the N,N-dimethylacetamide solvate exhibits higher stability than the acetonitrile solvate due to the staggered arrangement of solute and solvent molecules in the former, compared to the interlayer arrangement in the latter []. This understanding is crucial for controlling the properties and applications of 2,7-dibromo-9H-carbazole-based materials.
Q2: How is 2,7-dibromo-9H-carbazole typically synthesized?
A2: 2,7-Dibromo-9H-carbazole can be synthesized via different methods. One common approach involves the bromination of 9H-carbazole. Researchers have explored efficient synthetic routes, including microwave-assisted synthesis in flow reactors, to produce 2,7-dibromo-9H-carbazole []. This method allows for rapid and controlled reactions, potentially leading to higher yields and purity compared to conventional heating methods.
Q3: What makes 2,7-dibromo-9H-carbazole a suitable building block for larger molecules?
A3: The structure of 2,7-dibromo-9H-carbazole, featuring two bromine atoms at the 2 and 7 positions, makes it a versatile building block for constructing larger molecules. Specifically, these bromine atoms can be easily substituted in various coupling reactions, such as Sonogashira coupling []. For instance, reacting 2,7-dibromo-9H-carbazole with 4-ethynylpyridine hydrochloride yields 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, a compound with potential applications in materials science []. This example highlights the potential of 2,7-dibromo-9H-carbazole as a precursor for synthesizing complex molecules with tailored properties.
Q4: What analytical techniques are commonly used to characterize 2,7-dibromo-9H-carbazole and its derivatives?
A4: Characterizing 2,7-dibromo-9H-carbazole and its derivatives relies on various analytical techniques. Single-crystal X-ray diffraction (XRD) is crucial for determining the crystal structure of these compounds, providing valuable insights into their molecular arrangements and intermolecular interactions [, ]. Additionally, spectroscopic methods like infrared (IR) spectroscopy are employed to analyze the vibrational modes of the molecules, offering information about functional groups and bonding characteristics []. These techniques, along with others like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide a comprehensive understanding of the structure and properties of 2,7-dibromo-9H-carbazole derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)




![(1R,3S,5E,7E,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
![(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B162482.png)

